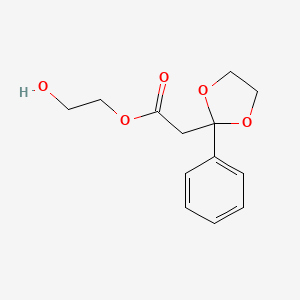
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both nitrobenzyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Nitration of Benzylamine: Benzylamine is nitrated to introduce the nitro group at the ortho position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of Propan-2-amine: The final step involves the formation of the propan-2-amine structure through appropriate amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products
Reduction: Formation of N-(2-aminobenzyl)-N-(trifluoromethyl)propan-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. Generally, the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethan-2-amine: Similar structure but with an ethyl group instead of a propan-2-amine group.
Propiedades
Fórmula molecular |
C11H13F3N2O2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16(17)18/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ZHDDRRVVKPTPFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


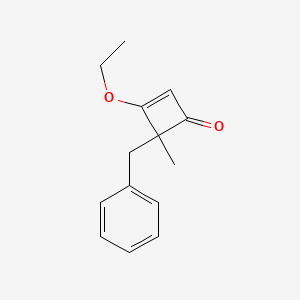
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)

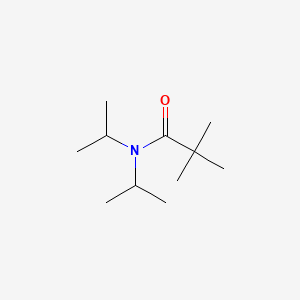
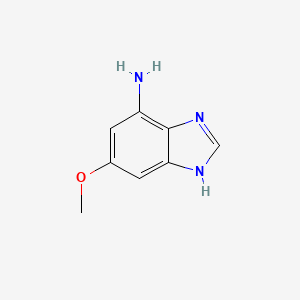
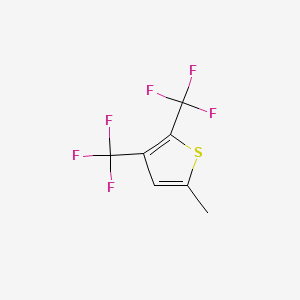
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)




